molecular formula C27H28F2N4O3 B10770677 1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one

1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one

Cat. No.: B10770677
M. Wt: 494.5 g/mol
InChI Key: FPPIDMVDDSIXTQ-ZXPTYKNPSA-N
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Description

Compound 4b, identified by the PubMed ID 19683441, is a synthetic organic compound known for its role as a melanin-concentrating hormone 1 receptor antagonist . This compound has been studied for its potential therapeutic applications, particularly in the field of pharmacology.

Preparation Methods

The synthesis of compound 4b involves several steps. The key synthetic route includes the formation of a diarylketoxime derivative. The reaction conditions typically involve the use of ethoxyimino and difluorophenyl groups, which are introduced through a series of chemical reactions . The industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational understanding of its preparation.

Chemical Reactions Analysis

Compound 4b undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound 4b has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving the melanin-concentrating hormone 1 receptor.

    Medicine: Explored for its potential therapeutic applications in treating conditions related to the melanin-concentrating hormone 1 receptor.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of compound 4b involves its interaction with the melanin-concentrating hormone 1 receptor. By binding to this receptor, compound 4b inhibits its activity, leading to various downstream effects. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to modulate receptor activity is a key aspect of its mechanism .

Comparison with Similar Compounds

Compound 4b can be compared with other melanin-concentrating hormone 1 receptor antagonists. Similar compounds include:

  • Compound 4a
  • Compound 4c
  • Compound 4d

What sets compound 4b apart is its unique chemical structure, which includes a difluorophenyl group and an ethoxyimino moiety. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for scientific research .

Properties

Molecular Formula

C27H28F2N4O3

Molecular Weight

494.5 g/mol

IUPAC Name

1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one

InChI

InChI=1S/C27H28F2N4O3/c1-3-36-31-26(19-5-6-22(28)23(29)12-19)24-7-4-18(14-30-24)15-33-10-8-27(9-11-33)21-13-25(34)32(2)16-20(21)17-35-27/h4-7,12-14,16H,3,8-11,15,17H2,1-2H3/b31-26-

InChI Key

FPPIDMVDDSIXTQ-ZXPTYKNPSA-N

Isomeric SMILES

CCO/N=C(/C1=CC(=C(C=C1)F)F)\C2=NC=C(C=C2)CN3CCC4(CC3)C5=CC(=O)N(C=C5CO4)C

Canonical SMILES

CCON=C(C1=CC(=C(C=C1)F)F)C2=NC=C(C=C2)CN3CCC4(CC3)C5=CC(=O)N(C=C5CO4)C

Origin of Product

United States

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